molecular formula C5H8N4O2S B115439 4-(2-Aminoethylamino)-1,2,5-thiadiazole-3-carboxylic acid CAS No. 153391-48-1

4-(2-Aminoethylamino)-1,2,5-thiadiazole-3-carboxylic acid

Katalognummer: B115439
CAS-Nummer: 153391-48-1
Molekulargewicht: 188.21 g/mol
InChI-Schlüssel: QDOAUVZJPROPMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Aminoethylamino)-1,2,5-thiadiazole-3-carboxylic acid is a heterocyclic compound containing nitrogen and sulfur atoms. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both amino and carboxylic acid functional groups makes it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethylamino)-1,2,5-thiadiazole-3-carboxylic acid typically involves the reaction of 2-aminoethylamine with 1,2,5-thiadiazole-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Industrial methods may also incorporate additional purification steps to remove any impurities and to obtain the compound in its purest form.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Aminoethylamino)-1,2,5-thiadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted thiadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2-Aminoethylamino)-1,2,5-thiadiazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(2-Aminoethylamino)-1,2,5-thiadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other thiadiazole derivatives, such as:

  • 2-Amino-1,3,4-thiadiazole
  • 2-Methyl-1,3,4-thiadiazole
  • 2-Phenyl-1,3,4-thiadiazole

Uniqueness

4-(2-Aminoethylamino)-1,2,5-thiadiazole-3-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which provide versatility in chemical reactions and potential applications. Its specific structure and properties distinguish it from other thiadiazole derivatives, making it a valuable compound for various research and industrial purposes.

Eigenschaften

CAS-Nummer

153391-48-1

Molekularformel

C5H8N4O2S

Molekulargewicht

188.21 g/mol

IUPAC-Name

4-(2-aminoethylamino)-1,2,5-thiadiazole-3-carboxylic acid

InChI

InChI=1S/C5H8N4O2S/c6-1-2-7-4-3(5(10)11)8-12-9-4/h1-2,6H2,(H,7,9)(H,10,11)

InChI-Schlüssel

QDOAUVZJPROPMC-UHFFFAOYSA-N

SMILES

C(CNC1=NSN=C1C(=O)O)N

Kanonische SMILES

C(CNC1=NSN=C1C(=O)O)N

Synonyme

1,2,5-Thiadiazole-3-carboxylicacid,4-[(2-aminoethyl)amino]-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.